1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one
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Overview
Description
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol It is characterized by the presence of an aminopyrrolidine moiety attached to a propanone backbone
Preparation Methods
The synthesis of 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-aminopyrrolidine with a suitable propanone derivative under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminopyrrolidine moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The aminopyrrolidine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one can be compared with similar compounds such as:
1-[(3S)-3-aminopyrrolidin-1-yl]butan-1-one: This compound has a similar structure but with an additional carbon in the backbone.
1-[(3S)-3-aminopyrrolidin-1-yl]ethan-1-one:
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-2-7(10)9-4-3-6(8)5-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDFKAWLZGLKKF-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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